(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol
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Overview
Description
(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol is an organic compound with the molecular formula C15H14ClIO2 and a molecular weight of 388.63 g/mol . This compound is characterized by the presence of both chloro and iodo substituents on the phenyl ring, as well as an ethoxy group on another phenyl ring. It is used in various research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol typically involves the reaction of 2-chloro-5-iodobenzaldehyde with 4-ethoxyphenylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction is carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol involves its interaction with specific molecular targets. The chloro and iodo substituents can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanol
- (2-Chloro-5-iodophenyl)(4-methoxyphenyl)methanol
- (2-Chloro-5-iodophenyl)(4-methylphenyl)methanol
Uniqueness
(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanol is unique due to the presence of both chloro and iodo substituents, which can enhance its reactivity and interaction with various molecular targets. The ethoxy group also provides additional steric and electronic effects that can influence its chemical behavior.
Properties
IUPAC Name |
(2-chloro-5-iodophenyl)-(4-ethoxyphenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClIO2/c1-2-19-12-6-3-10(4-7-12)15(18)13-9-11(17)5-8-14(13)16/h3-9,15,18H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGZNPPQLJETHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(C=CC(=C2)I)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClIO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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